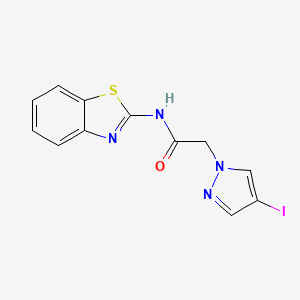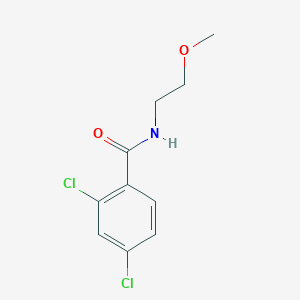
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione, also known as ethyl-4-phenylthiazolidine-2,4-dione (EPT), is a thiazolidinedione derivative. It is a yellow crystalline powder that is soluble in water and ethanol. EPT has been found to have various biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
作用机制
The mechanism of action of EPT is not fully understood. However, it has been proposed that EPT exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. EPT has also been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, EPT has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
EPT has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer and neurodegenerative diseases. EPT has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, EPT has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
EPT has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also limitations to using EPT in lab experiments. EPT is not very stable and can degrade over time, which can affect its biological activity. Additionally, EPT has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on EPT. One potential area of research is the development of EPT analogs with improved stability and solubility. Additionally, more studies are needed to fully understand the mechanism of action of EPT and its potential therapeutic applications. Further research is also needed to investigate the safety and toxicity of EPT in animal models and humans. Finally, research is needed to investigate the potential use of EPT in combination with other therapeutic agents for the treatment of various diseases.
合成方法
EPT can be synthesized by the reaction of ethyl acetoacetate with thiourea and p-ethoxybenzaldehyde in the presence of a catalyst. The reaction yields EPT as a yellow crystalline powder with a yield of around 60%.
科学研究应用
EPT has been extensively studied for its biological activities. It has been found to have antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. EPT has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, EPT has antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-9-5-3-8(4-6-9)12-10(13)7-16-11(12)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWNAUUUOQYEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)

![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)
